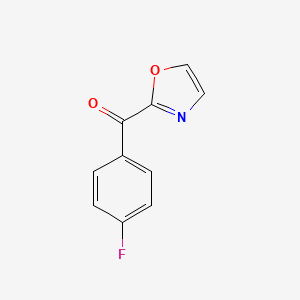

2-(4-Fluorobenzoyl)oxazole

描述

Overview of Oxazole (B20620) Heterocycles as Pivotal Scaffolds in Chemical Research

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comsemanticscholar.orgnih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various non-covalent interactions. nih.gov The oxazole ring is a prevalent scaffold in numerous natural products and synthetic molecules with a wide array of biological activities. nih.govnih.gov

The versatility of the oxazole nucleus allows for the development of compounds with diverse pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. nih.govnih.govmuseonaturalistico.it This broad spectrum of activity has made oxazole derivatives a fertile ground for drug discovery and development. nih.govresearchgate.net Researchers are continuously exploring new synthetic methodologies to create diverse oxazole libraries for screening against various therapeutic targets. museonaturalistico.itaip.org

The Strategic Importance of Fluorinated Benzoyl Moieties in Oxazole Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. tandfonline.comacs.org

When a fluorinated benzoyl group is attached to an oxazole ring, it can profoundly influence the resulting derivative's biological activity. The electron-withdrawing nature of the fluorine atom can alter the electronic distribution within the entire molecule, potentially enhancing its interaction with biological targets. mdpi.com For instance, the presence of a fluorine atom has been shown to be crucial for the growth-inhibitory activity of certain anticancer agents. mdpi.com The substitution of fluorine can also lead to improved metabolic stability, increasing the half-life of a drug in the body. mdpi.com

Research Trajectories and Future Outlook for 2-(4-Fluorobenzoyl)oxazole

The specific compound, this compound, represents a confluence of the advantageous properties of both the oxazole scaffold and the fluorinated benzoyl moiety. While specific research exclusively focused on this single molecule is not extensively detailed in the public domain, the broader classes of fluorinated benzoyl oxazoles are subjects of ongoing investigation.

Future research is likely to focus on several key areas:

Novel Synthetic Routes: Developing more efficient and sustainable methods for the synthesis of this compound and related derivatives will be crucial for enabling broader screening and development efforts. Existing methods for oxazole synthesis include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis. wikipedia.orgslideshare.net

Exploration of Biological Activities: Comprehensive screening of this compound against a wide range of biological targets is warranted. Given the known activities of related compounds, areas of particular interest include oncology, infectious diseases, and inflammatory conditions.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will help to elucidate the key molecular features responsible for any observed biological activity. This rational design approach is fundamental to optimizing lead compounds. semanticscholar.orgmuseonaturalistico.it

The continued exploration of compounds like this compound holds significant promise for the discovery of new therapeutic agents and functional materials. The strategic combination of the oxazole core with a fluorinated benzoyl group provides a powerful platform for innovation in chemical and pharmaceutical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUVMBGDHXJAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587752 | |

| Record name | (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-71-2 | |

| Record name | (4-Fluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorobenzoyl Oxazole and Its Analogues

Established Synthetic Routes to Oxazole (B20620) Derivatives

The construction of the oxazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing the foundation for more complex syntheses. tandfonline.com These classical methods are often adapted to accommodate the specific requirements of substituents like the 4-fluorobenzoyl group.

Adaptations of Classical Methods (e.g., Robinson-Gabriel, Fischer, Bredereck)

Classical methods for oxazole synthesis, such as the Robinson-Gabriel, Fischer, and Bredereck reactions, form the bedrock of many synthetic strategies. slideshare.net

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.org This method is versatile and has been used in the synthesis of various oxazole-containing compounds. wikipedia.org The reaction is typically catalyzed by a cyclodehydrating agent like sulfuric acid. synarchive.com While traditionally effective, the yields can sometimes be low with certain dehydrating agents like phosphorus pentachloride or phosphorus oxychloride; however, the use of polyphosphoric acid can improve yields. ijpsonline.com

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is another cornerstone method that reacts a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This dehydration reaction generally proceeds under mild conditions. wikipedia.org The process involves dissolving the reactants in a dry ether and passing dry, gaseous hydrogen chloride through the solution, causing the oxazole product to precipitate as a hydrochloride salt. wikipedia.org

The Bredereck reaction provides a route to oxazoles by reacting α-haloketones with amides, particularly formamide. slideshare.netijpsonline.com This method is particularly useful for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com

These classical methods can be adapted for the synthesis of fluorobenzoyl-substituted oxazoles. For instance, a modified Robinson-Gabriel synthesis could be employed, starting from a suitably functionalized 2-acylamino-ketone bearing the 4-fluorobenzoyl group.

| Classical Oxazole Synthesis | Starting Materials | Key Reagents/Conditions | General Product |

| Robinson-Gabriel | 2-Acylamino-ketone | Cyclodehydrating agent (e.g., H₂SO₄) | Substituted oxazole |

| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl, Dry ether | 2,5-Disubstituted oxazole |

| Bredereck | α-Haloketone, Amide (e.g., Formamide) | Heat | Substituted oxazole |

Van Leusen Oxazole Synthesis and its Applicability to Fluorobenzoyl Structures

The Van Leusen oxazole synthesis , developed in 1972, is a powerful one-pot reaction that forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com This reaction proceeds under mild, basic conditions and is considered a [3+2] cycloaddition. mdpi.com The versatility of the Van Leusen reaction makes it a highly attractive method for preparing a wide array of oxazole derivatives. nih.govscilit.com

The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the oxazole. mdpi.comwikipedia.org This method's tolerance for various functional groups on the aldehyde starting material suggests its applicability for the synthesis of oxazoles with fluorobenzoyl structures, provided a suitable aldehyde precursor is used. Microwave-assisted Van Leusen synthesis has also been reported to be efficient, offering high yields and broad substrate scope. mdpi.com

Targeted Synthesis of 2-(4-Fluorobenzoyl)oxazole

The specific synthesis of this compound requires strategies that can precisely install the 4-fluorobenzoyl group onto the oxazole ring.

Reaction of 4-Fluorobenzoyl Chloride with Oxazole Precursors

A direct and common method for synthesizing this compound involves the acylation of an oxazole precursor with 4-fluorobenzoyl chloride. One approach is the palladium-catalyzed acylation of a 2-zincated oxazole with 4-fluorobenzoyl chloride, which has been shown to produce the corresponding oxazolyl ketone in high yield. acs.org This method benefits from the regioselective functionalization of the oxazole ring. acs.org

Another strategy involves the reaction of 4-fluorobenzoyl chloride with a suitable nucleophilic oxazole precursor. For instance, the synthesis of related benzohydrazide (B10538) derivatives has been achieved by reacting a hydrazide with 4-fluorobenzoyl chloride at low temperatures. mdpi.com While not a direct synthesis of the target compound, this illustrates the utility of 4-fluorobenzoyl chloride as a reactant.

| Reaction | Oxazole Precursor | Reagent | Catalyst/Conditions | Product | Yield |

| Pd-catalyzed Acylation | 2-Zincated oxazole | 4-Fluorobenzoyl chloride | Pd(dba)₂, P(o-furyl)₃ | This compound | 76-98% acs.org |

Cyclization Reactions Utilizing Fluorinated Substrates

An alternative to post-cyclization functionalization is to incorporate the fluorinated moiety into the starting materials prior to the cyclization step that forms the oxazole ring. Various cyclization strategies have been developed for synthesizing fluorinated oxazoles.

One such method is the oxidative cyclization of fluorinated enamides. researchgate.net This approach, mediated by hypervalent iodine reagents, provides a metal-free pathway to fluoroalkyl-containing oxazoles. acs.org Another innovative technique is the electrochemical fluorocyclization of N-propargylamides, which yields 5-fluoromethyl-2-oxazoles. acs.org This method is presented as a greener alternative to traditional reagent-based approaches. acs.org Tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid like Zn(OTf)₂, also provides a route to fluorinated oxazoles with good yields and high atom economy. mdpi.com

Multi-step Reaction Sequences for Derivatization

Multi-step syntheses allow for the gradual construction and modification of the target molecule, offering flexibility in introducing various substituents. A multi-step sequence could be designed to build the this compound scaffold and then further derivatize it if needed.

For example, a sequence might begin with the synthesis of a core oxazole ring, followed by a series of reactions to introduce the 4-fluorobenzoyl group. A reported multi-step synthesis of 2-(azidomethyl)oxazoles demonstrates the power of sequential reactions in a continuous-flow process, starting from vinyl azides and proceeding through an azirine intermediate that reacts with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. beilstein-journals.org This bromomethyl group is a versatile handle for further nucleophilic substitution. beilstein-journals.org

Modern and Green Chemical Synthesis Approaches for Oxazole Systems

The synthesis of oxazole rings, the core structure of this compound, has evolved significantly, with modern chemistry favoring methods that are efficient, selective, and environmentally benign. Green chemistry principles, such as the use of microwave irradiation and continuous flow processes, have been successfully applied to reduce reaction times, energy consumption, and the use of hazardous materials. ijpsonline.comresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds like oxazoles. rsc.org This technique offers substantial reductions in reaction time, often from hours to minutes, along with improved product yields compared to conventional heating methods. mdpi.com The van Leusen oxazole synthesis, a classical method involving the reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC), is particularly amenable to microwave conditions. mdpi.com

One efficient protocol involves the [3 + 2] cycloaddition reaction between substituted aryl aldehydes and TosMIC. acs.org In a key study, researchers demonstrated that the choice of base stoichiometry under microwave irradiation could selectively yield either 5-substituted oxazoles or their oxazoline precursors. acs.org For instance, using 2 equivalents of potassium phosphate (B84403) (K₃PO₄) as a base in isopropanol (B130326) under microwave irradiation at 65°C for just 8 minutes resulted in high yields of 5-substituted oxazoles. acs.org This method's efficiency was demonstrated by its successful application to gram-scale synthesis, yielding 1.4 g of 5-phenyl oxazole (96% yield). acs.org

Similarly, microwave irradiation has been effectively used in the cyclization of ω-amido alcohols to form 2-aryl-2-oxazolines, which are immediate precursors to oxazoles. nih.gov Using polyphosphoric acid (PPA) esters as promoters, these reactions proceed in good to excellent yields with very short reaction times. nih.gov

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl Aldehyde + TosMIC | K₃PO₄ (2 equiv.), Isopropanol, 350W, 65°C, 8 min | 5-Aryl-oxazole | Up to 96% | acs.org |

| p-Substituted 2-bromoacetophenone (B140003) + Urea (B33335) | DMF, 138°C, 20 min | 2-Amino-4-aryl-oxazole | Not specified | ijpsonline.comtandfonline.com |

| Formylphenylboronic ester + TosMIC | K₂CO₃, Methanol, MW-assisted | Oxazole-substituted arylboronic ester | High | mdpi.com |

| N-Benzoylaminoethanol | PPE/CHCl₃, MW (closed vessel), 70°C, 8 min | 2-Phenyl-2-oxazoline | 95% | ijpsonline.com |

Metal-Catalyzed and Metal-Free Approaches

Both metal-catalyzed and metal-free strategies have been developed for the synthesis of the oxazole core, offering diverse pathways to compounds like this compound. The introduction of an acyl group at the C2 position, a key feature of the target molecule, has been a particular focus of these methodologies. chemistryviews.org

Metal-Catalyzed Approaches Transition metals such as palladium, copper, and rhodium are frequently employed to catalyze the formation and functionalization of oxazoles. nih.govacs.org Metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille reactions, are powerful tools for functionalizing pre-formed halogenated oxazoles at the C4 or C5 positions. wiley.com Furthermore, palladium- or nickel-mediated coupling can be used to introduce substituents at the C2 position by reacting 2-alkylthiooxazoles with organozinc reagents. wiley.com

Direct C-H arylation has also emerged as a highly effective, atom-economical method. beilstein-journals.orgorganic-chemistry.org Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, can achieve high regioselectivity for arylation at either the C2 or C5 position of the oxazole ring, depending on the solvent polarity. organic-chemistry.orgdntb.gov.ua For example, C5 arylation is typically favored in polar solvents, while C2 arylation is preferred in nonpolar solvents like toluene. organic-chemistry.org Rhodium catalysis enables the annulation of 1,2,3-triazoles and aldehydes to produce 2,5-diaryloxazoles in good to excellent yields. nih.gov

Metal-Free Approaches To circumvent issues related to the cost and toxicity of transition metals, several metal-free synthetic routes have been established. A notable strategy for producing 2-acyloxazoles involves a multipathway domino reaction using iodine-based oxidants. chemistryviews.org This approach can start from various materials like aryl methylketones, arylethenes, or arylalkynes, which all converge on a key α-keto aldehyde intermediate before cyclizing to form the 2-acyloxazole product. chemistryviews.org

Another innovative metal-free method involves the C–O bond cleavage of a substituted 2-oxo-2-phenylethyl acetate, which reacts with an amine in a one-pot process to form the substituted oxazole. rsc.org This strategy is valued for its high chemoselectivity and tolerance of a wide range of functional groups. rsc.org Additionally, metal-free syntheses of 2-aryl-2-oxazolines, precursors to oxazoles, have been achieved from aldehydes and β-amino alcohols using a potassium iodide (KI)–tert-butyl hydroperoxide (TBHP) catalytic system under mild, ambient conditions. rsc.org

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers a scalable, safe, and highly efficient alternative to traditional batch processing for producing oxazoles. acs.org These systems utilize mesofluidic reactors where reagents are continuously mixed and reacted, often passing through columns of solid-supported reagents or catalysts to facilitate reaction and purification. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. acs.org

A fully automated continuous flow system has been developed for the synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk In this setup, a stream of ethyl isocyanoacetate and an acid chloride (such as 3-nitrobenzoyl chloride) in acetonitrile (B52724) are combined and then passed through a packed cartridge containing a polymer-supported base (PS-BEMP). acs.orgdurham.ac.uk This induces a rapid intramolecular cyclization, yielding the desired oxazole product within 20-30 minutes in high yield (>80%) and purity (>90%). durham.ac.uk The system's modularity allows for easy adaptation and screening of reaction conditions, making it ideal for creating small libraries of compounds for medicinal chemistry. acs.orgcapes.gov.br

Visible light-induced synthesis of polysubstituted oxazoles has also been successfully adapted to a continuous flow process, enabling gram-scale production under mild conditions without the need for transition metals. rsc.org

| Parameter | Description/Value | Reference |

|---|---|---|

| Reactants | Ethyl isocyanoacetate and 3-Nitrobenzoyl chloride (10 mM in Acetonitrile) | acs.orgdurham.ac.uk |

| Flow Rate | 0.2 mL/min | durham.ac.uk |

| Key Reagent | Packed cartridge of polymer-supported base (PS-BEMP) | acs.orgdurham.ac.uk |

| Residence Time | 20-30 minutes for cyclization | durham.ac.uk |

| Temperature | Room temperature (or heated to 85°C for certain substrates) | durham.ac.uk |

| Isolated Yield | >80% | durham.ac.uk |

| Purity | ~90% | durham.ac.uk |

Regioselective Functionalization and Scaffold Diversification

The biological activity of oxazole derivatives is highly dependent on the substitution pattern of the heterocyclic core. ijpsonline.com Therefore, methods for the precise and regioselective introduction of functional groups are critical for creating diverse analogues of this compound.

Metalation Strategies for Directed Substitution (e.g., TMP-Bases of Mg and Zn)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. nih.gov For the oxazole scaffold, which can be prone to ring fragmentation with highly reactive bases like alkyllithiums, the use of hindered, non-nucleophilic TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc has proven to be a breakthrough. nih.govacs.org

The Knochel group developed a general method for synthesizing 2,4,5-trisubstituted oxazoles starting from commercially available oxazole. nih.govacs.org By using TMP-bases such as TMPMgCl·LiCl and TMPZnCl·LiCl, specific positions on the oxazole ring can be selectively deprotonated (metalated) without causing ring opening. nih.govacs.org

C2-Functionalization : The most acidic proton on the oxazole ring is at the C2 position. semanticscholar.org Treatment of oxazole with TMPZnCl·LiCl selectively generates a zincated species at C2, which can then react with various electrophiles. nih.gov

C5- and C4-Functionalization : After the C2 position is substituted (e.g., with an aryl group), subsequent metalation can be directed to other positions. For instance, treating a 2-aryloxazole with TMPMgCl·LiCl allows for magnesiation at the C5 position. If both C2 and C5 are blocked, metalation can occur at the C4 position. nih.govuni-muenchen.de

These magnesiated or zincated oxazole intermediates are stable and react efficiently with a wide array of electrophiles, providing a versatile route to highly functionalized oxazoles. nih.govacs.org More recently, a cooperative bimetallic base system combining Zn(TMP)₂ and KOtBu has been shown to effectively metalate sensitive heterocycles like benzoxazole (B165842) under mild conditions. rsc.org

Introduction of Diverse Functionalities to the Oxazole Core

The stable organometallic intermediates generated via TMP-base metalation, as well as products from other synthetic routes, can be reacted with numerous electrophiles to introduce diverse chemical functionalities onto the oxazole scaffold. nih.govontosight.ai This late-stage functionalization is crucial for tuning the physicochemical and pharmacological properties of the final compounds. ontosight.ai

The following functionalities can be introduced using appropriate electrophiles after metalation:

Aryl and Allyl Groups : Reaction with aryl or allylic halides via cross-coupling reactions. nih.govacs.org

Acyl Groups : Quenching with acid chlorides, which is a direct route to analogues of this compound. nih.govacs.org

Silyl and Cyano Groups : Trapping the metalated intermediate with reagents like Trimethylsilyl chloride (TMSCl) or TMS-CN. nih.govacs.org

Beyond metalation, direct C-H functionalization catalyzed by transition metals allows for the introduction of various groups. Palladium-catalyzed reactions have been developed for the direct C5-alkylation of oxazoles with alkylboronic acids and the C-H benzylation of (benz)oxazoles with benzyl (B1604629) chlorides. dntb.gov.uamdpi.com The ability to introduce substituents such as chlorophenyl, piperazinyl, or ethoxycarbonyl groups can significantly alter a compound's lipophilicity and ability to interact with biological targets. ontosight.aiontosight.ai

| Functionalization Type | Position | Method/Reagents | Introduced Group | Reference |

|---|---|---|---|---|

| Acylation | C2 | TMPZnCl·LiCl, then R-COCl | Acyl (e.g., -COAr) | nih.govacs.org |

| Arylation | C5 | Pd-Catalysis (Direct C-H) | Aryl | organic-chemistry.org |

| Arylation | C2 | Pd-Catalysis (Direct C-H) | Aryl | organic-chemistry.org |

| Alkylation | C5 | Pd-Catalysis, Alkylboronic acid | Alkyl | dntb.gov.ua |

| Silylation | C2 or C5 | TMP-Base, then TMSCl | -Si(CH₃)₃ | nih.govacs.org |

| Cyanation | C2 or C5 | TMP-Base, then TMS-CN | -CN | nih.govacs.org |

| Benzylation | C2 | NHC-Pd(II) complex, Benzyl chloride | Benzyl | mdpi.com |

Chemical Reactivity and Advanced Transformation Studies of 2 4 Fluorobenzoyl Oxazole

General Reactivity Patterns of the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich five-membered heterocycle containing oxygen and nitrogen atoms. This structural feature dictates its chemical reactivity. The introduction of an acyl group at the C2 position, as in 2-(4-Fluorobenzoyl)oxazole, can be challenging, often requiring metal catalysts. chemistryviews.org However, metal-free, one-pot oxidative cyclization methods have been developed to synthesize 2-acyloxazoles from various starting materials. chemistryviews.org

The oxazole ring's reactivity is characterized by several key patterns:

Electrophilic Substitution: The electron-rich nature of the oxazole ring makes it susceptible to electrophilic substitution, typically at the C4 and C5 positions.

Acidity of C2-Proton: The proton at the C2 position of the oxazole ring is the most acidic, allowing for deprotonation to form an organometallic species, which can then react with electrophiles. For instance, treatment of oxazole with isopropylmagnesium chloride (i-PrMgCl) generates a 2-Grignard reagent. nih.govsigmaaldrich.com

Ring-Opening Reactions: The oxazole ring can undergo ring-opening under acidic or oxidative conditions. For example, acid-catalyzed hydrolysis can cleave the ring to form acyclic products. researchgate.net

Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, a common pathway for the synthesis of isoxazole (B147169) derivatives through a [3+2] cycloaddition. rsc.org

The stability of the oxazole ring can be influenced by its substituents. While generally stable, it can be unstable in acidic media, leading to cleavage. researchgate.net The functionalization of the oxazole ring is a key area of research, with applications in natural product synthesis and medicinal chemistry. nih.govacs.org

Reactions Involving the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl group attached to the oxazole ring introduces its own set of reactive properties, primarily centered around the fluorophenyl ring and the carbonyl group.

Nucleophilic Displacement Reactions

The fluorine atom on the benzoyl group is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the carbonyl group and the oxazole ring activates the fluorophenyl ring towards attack by nucleophiles. acs.org This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alcohols, and thiols, to form new derivatives. smolecule.com For example, poly(ether ether ketone)s have been prepared through aromatic nucleophilic substitution reactions involving a 4-fluorobenzoyl moiety. nih.gov The reactivity of the C-F bond makes it a valuable site for introducing diverse functional groups.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorine atom on the phenyl ring is a deactivating group for electrophilic aromatic substitution (SEAr) reactions, meaning it slows down the reaction rate compared to benzene. masterorganicchemistry.com However, it is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. wikipedia.org The deactivating nature is due to the inductive electron-withdrawing effect of fluorine, which is stronger than its electron-donating resonance effect. masterorganicchemistry.com Despite being deactivating, electrophilic substitutions such as nitration, halogenation, and Friedel-Crafts reactions can still occur on the fluorophenyl ring under appropriate conditions. wikipedia.orgresearchgate.net

Cross-Coupling Reactions and Derivatization

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and this compound can participate in several such transformations, enabling the synthesis of a wide array of derivatives.

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura Coupling, Amidation)

Palladium catalysts are widely used to facilitate cross-coupling reactions involving heterocyclic compounds. numberanalytics.commdpi.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org While the direct Suzuki-Miyaura coupling of this compound itself is not extensively detailed, the methodology is broadly applicable to oxazole systems. nih.govnih.gov The reaction typically involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org Base-free Suzuki-Miyaura couplings have also been developed, which can be advantageous for substrates sensitive to basic conditions. kyushu-u.ac.jpchemistryviews.org The oxazole ring can be functionalized through Suzuki coupling, for example, by coupling with aryl boronic acids to introduce aryl groups at specific positions.

Amidation: Palladium catalysis can also be employed for amidation reactions to form C-N bonds. numberanalytics.com While specific examples for this compound are not prevalent in the provided results, the general utility of palladium-catalyzed amidation for functionalizing heterocyclic compounds is well-established. nih.gov Amidation can also occur through the reaction of the 4-fluorobenzoyl chloride precursor with amines.

Table 1: Examples of Palladium-Catalyzed Reactions on Oxazole Systems

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-chloroindazole | Aryl boronic acid | P1 (precatalyst) / K₃PO₄ | 3-arylindazole | 95% | nih.gov |

| Suzuki-Miyaura | 2-(2,6-Difluorobenzoyl)oxazole | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(2,6-Difluorobenzoyl)-5-(4-methoxyphenyl)oxazole | 75% | |

| C-H Activation/Annulation | Simple arenes | Functionalized aliphatic nitriles | Palladium catalyst | 2,4,5-trisubstituted oxazoles | - | rsc.org |

| Homocoupling | Oxazole | - | Pd(OAc)₂ / Oxone | 2,2'-bioxazole | Moderate to excellent | sioc-journal.cn |

Copper-Mediated Reactions

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-based methods for the functionalization of oxazoles. researchgate.netacs.org

C-N Coupling: Copper catalysts, often in the presence of a ligand, can facilitate the coupling of halo-oxazoles with nitrogen-containing heterocycles. nih.gov For instance, copper(I) iodide (CuI) with a suitable ligand has been used for the C-N coupling of iodo-oxazoles with aromatic nitrogen heterocycles. nih.gov

Oxidative Annulation: Copper-mediated oxidative annulation reactions provide a route to synthesize substituted oxazoles. For example, a copper-catalyzed reaction of ketones and amines under an oxygen atmosphere can yield 2,4,5-trisubstituted oxazoles. acs.orgnih.gov This process involves the formation of new C-O and C-N bonds. acs.org

Intramolecular Cyclization: Copper-catalyzed intramolecular cyclization of functionalized enamides is another efficient method for synthesizing substituted oxazoles. acs.org

Table 2: Examples of Copper-Mediated Reactions for Oxazole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Annulation | Ketones, Amines | Copper catalyst / O₂ | 2,4,5-Trisubstituted oxazoles | acs.orgnih.gov |

| Intramolecular Cyclization | Functionalized β-(methylthio)enamides | Copper catalyst | 2-Phenyl-4,5-substituted oxazoles | acs.org |

| C-N Coupling | Iodo-oxazoles, Aromatic N-heterocycles | CuI / Ligand | N-azolyl heterocycles | nih.gov |

Specialized Chemical Transformations

Photochemical Electrocyclization Reactions

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular rearrangement of π-electrons in a conjugated system to form a cyclic product with one more sigma (σ) bond and one fewer pi (π) bond. fiveable.meresearchgate.net These reactions can be initiated by heat (thermal reactions) or by light (photochemical reactions). fiveable.me

When a molecule absorbs ultraviolet light, an electron is promoted from its Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an electronically excited state. libretexts.org This new excited-state HOMO has a different orbital symmetry, which alters the stereochemical course of the reaction compared to its thermal counterpart. libretexts.org The stereochemical outcome is dictated by the Woodward-Hoffmann rules, which predict whether the terminal ends of the conjugated system will rotate in the same direction (conrotatory) or in opposite directions (disrotatory) during ring closure. researchgate.netopenochem.org

For conjugated systems, the rules are as follows:

4n π-electrons (e.g., 1,3-butadiene): Undergo conrotatory closure when heated and disrotatory closure when irradiated with light. openochem.org

4n+2 π-electrons (e.g., 1,3,5-hexatriene): Undergo disrotatory closure when heated and conrotatory closure when irradiated with light. openochem.orgirispublishers.com

While photochemical electrocyclization is a well-established reaction for many conjugated systems, including those containing heterocyclic rings like oxazoles, specific studies detailing this reaction for this compound are not prominently described in current literature. researchgate.netacs.orgzioc.ru However, research on related structures, such as 5-arylethenyloxazoles, demonstrates that the oxazole ring can participate in photocyclization to form fused ring systems like naphthoxazoles. researchgate.netresearchgate.net In principle, the conjugated π-system within the oxazole ring of this compound could be susceptible to photochemical electrocyclic ring-opening, although this remains a topic for further investigation.

Grignard and Henry Nitroaldol Type Reactions

The ketone functional group within the 4-fluorobenzoyl moiety of this compound is a key site for nucleophilic addition reactions, such as the Grignard and Henry reactions.

Grignard Reactions

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily react with electrophilic carbonyl carbons in ketones and aldehydes to form new carbon-carbon bonds. chem-station.comorganicchemistrytutor.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent proceeds via the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon. This initially forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield a tertiary alcohol. organicchemistrytutor.com

The general mechanism involves:

Nucleophilic attack on the carbonyl carbon.

Formation of a tetrahedral magnesium alkoxide intermediate.

Protonation in an aqueous acid workup step to produce the final tertiary alcohol.

The versatility of the Grignard reagent allows for the synthesis of a wide variety of tertiary alcohols from a single ketone precursor.

Interactive Data Table: Hypothetical Grignard Reactions of this compound

| Grignard Reagent | Reagent Structure | Product Name | Product Structure |

| Methylmagnesium Bromide | CH₃MgBr | 1-(4-Fluorophenyl)-1-(oxazol-2-yl)ethanol | |

| Ethylmagnesium Bromide | CH₃CH₂MgBr | 1-(4-Fluorophenyl)-1-(oxazol-2-yl)propan-1-ol | |

| Phenylmagnesium Bromide | C₆H₅MgBr | (4-Fluorophenyl)(oxazol-2-yl)(phenyl)methanol |

Henry (Nitroaldol) Reaction

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgencyclopedia.pub The product is a β-nitro alcohol, which is a valuable synthetic intermediate that can be further transformed into other functional groups like β-amino alcohols or nitroalkenes. wikipedia.orgencyclopedia.pub

The reaction with this compound would proceed through the following mechanism:

A base removes the acidic α-proton from the nitroalkane, creating a resonance-stabilized nitronate anion.

The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the 4-fluorobenzoyl group. wikipedia.org

The resulting alkoxide is protonated by the conjugate acid of the base (or during workup) to yield the final β-nitro alcohol product. wikipedia.org

All steps of the Henry reaction are generally reversible. wikipedia.org The reaction works well with aromatic ketones, and various catalytic systems, including chiral catalysts, have been developed to control the stereoselectivity of the reaction. acs.orgmdpi.com

Interactive Data Table: Hypothetical Henry Reactions of this compound

| Nitroalkane | Nitroalkane Structure | Product Name | Product Structure |

| Nitromethane | CH₃NO₂ | 1-(4-Fluorophenyl)-2-nitro-1-(oxazol-2-yl)ethanol | |

| Nitroethane | CH₃CH₂NO₂ | 1-(4-Fluorophenyl)-2-nitro-1-(oxazol-2-yl)propan-1-ol | |

| 1-Nitropropane | CH₃CH₂CH₂NO₂ | 1-(4-Fluorophenyl)-2-nitro-1-(oxazol-2-yl)butan-1-ol |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the specific environment of other key atoms like fluorine.

¹H and ¹³C NMR are fundamental for mapping the molecular skeleton.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(4-Fluorobenzoyl)oxazole is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the 4-fluorophenyl ring.

Oxazole Protons: The two protons on the oxazole ring (H4 and H5) are anticipated to appear as distinct signals, likely doublets or singlets, in the aromatic region, typically between δ 7.0 and 8.5 ppm.

4-Fluorophenyl Protons: The protons on the fluorinated phenyl ring constitute an AA'BB' system due to the fluorine substituent. This typically manifests as two multiplets or two doublets of doublets in the aromatic region. The protons ortho to the carbonyl group are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the fluorine atom.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon (C=O) is expected to be observed significantly downfield, typically in the range of δ 180-195 ppm.

Oxazole Carbons: The three carbons of the oxazole ring (C2, C4, C5) would produce distinct signals. The C2 carbon, being attached to the electronegative oxygen and nitrogen atoms as well as the carbonyl group, would be the most deshielded of the three.

4-Fluorophenyl Carbons: The carbons of the fluorophenyl ring will show signals in the aromatic region (δ 110-170 ppm). The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF). Other carbons in the ring will also show smaller couplings (²JCF, ³JCF), which can be valuable for assignment. acs.org

A summary of the expected NMR data is described below.

| Expected ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | ¹H NMR | Protons on the 4-fluorophenyl ring: Two multiplets (AA'BB' system) in the aromatic region. Protons on the oxazole ring: Two distinct signals (singlets or doublets) in the aromatic region. | | ¹³C NMR | Carbonyl Carbon (C=O): Expected around δ 180-195 ppm. Aromatic and Heteroaromatic Carbons: Multiple signals between δ 110-170 ppm, with characteristic C-F coupling patterns for the fluorophenyl ring carbons. |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool for characterization. acs.org This technique is highly sensitive and provides specific information about the fluorine's electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine environment in the molecule. The chemical shift of this signal would be characteristic for a fluorine atom attached to an aromatic ring. For similar 4-fluoroaromatic compounds, this signal typically appears in a range of -105 to -120 ppm relative to a standard like CFCl₃. rsc.orgrsc.org

2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily show correlations between the adjacent protons on the 4-fluorophenyl ring, confirming their connectivity within the spin system. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. uvic.ca This would definitively link the signals of the oxazole protons (H4, H5) and the aromatic protons to their corresponding carbon signals (C4, C5, and the aromatic carbons).

Correlations from the protons on the 4-fluorophenyl ring (specifically those ortho to the carbonyl) to the carbonyl carbon.

Correlations from the protons on the oxazole ring to the carbonyl carbon.

These two sets of correlations would unambiguously establish the ketone linkage between the 4-fluorophenyl ring and the oxazole ring, which is the defining feature of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands that are characteristic of specific functional groups. nih.gov For this compound, the IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch, typically found in the region of 1650-1680 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, corresponding to the phenyl and oxazole rings.

C-O-C and C=N Stretches: The oxazole ring vibrations, including C-O and C=N stretching, would appear in the fingerprint region (approximately 1000-1350 cm⁻¹).

C-F Stretch: A strong absorption for the carbon-fluorine bond is expected in the 1250-1100 cm⁻¹ range.

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | Ketone (C=O) | 1650 - 1680 (Strong) | | Aromatic (C=C) | 1450 - 1600 (Medium-Weak) | | C-F | 1100 - 1250 (Strong) | | Oxazole Ring (C-O, C=N) | 1000 - 1350 (Medium) |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar functional groups, Raman is particularly effective for identifying non-polar, symmetric bonds and aromatic systems. researchgate.net

A key feature in the Raman spectrum of this compound would be strong signals corresponding to the symmetric vibrational modes of the aromatic rings.

The symmetric "ring breathing" modes of both the 4-fluorophenyl and oxazole rings would likely produce intense and sharp bands.

The C=O stretch is also Raman active, though its intensity can vary. This technique provides a valuable fingerprint of the molecule that complements the data obtained from IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msesupplies.com It is a cornerstone in the structural confirmation of newly synthesized compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of organic compounds. innovareacademics.in Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, providing the 'exact mass' of a molecule. bioanalysis-zone.com This high precision allows for the determination of a compound's elemental composition from its molecular weight, as it can distinguish between molecules with different chemical formulas that have the same nominal mass. innovareacademics.inbioanalysis-zone.com

For this compound, HRMS is used to confirm its elemental formula (C₁₀H₆FNO₂) by comparing the experimentally measured exact mass with the theoretically calculated mass. This high level of accuracy provides definitive evidence of the compound's identity. innovareacademics.in The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆FNO₂ |

| Isotope | ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O |

| Calculated Exact Mass | 191.0383 u |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 192.0461 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. agsanalitica.com It allows for the ionization of molecules directly from a solution, making it highly compatible with liquid chromatography. agsanalitica.com In the context of characterizing this compound, ESI-MS is typically used to determine the molecular weight of the compound.

The analysis involves dissolving the compound in a suitable solvent and introducing it into the ESI source, where a high voltage is applied to generate charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer. For this compound, the analysis is commonly performed in positive ion mode, where the protonated molecule, [M+H]⁺, is observed. The detection of this ion confirms the molecular weight of the compound. ESI-MS can also be instrumental in studying reaction mechanisms by identifying charged intermediates in solution. uvic.ca

Table 2: Expected ESI-MS Data for this compound

| Ion Species | Calculated m/z | Ionization Mode |

| [M+H]⁺ | 192.05 | Positive |

| [M+Na]⁺ | 214.03 | Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com The GC separates volatile and thermally stable compounds from a mixture, while the MS fragments the eluted components and identifies them based on their mass spectra. youtube.cometamu.edu

In the analysis of this compound, the sample is first vaporized and separated on a GC column. youtube.com The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions. etamu.edu Upon exiting the column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" that can be used to confirm the structure of the compound.

Table 3: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Structure of Fragment |

| 191 | Molecular Ion [M]⁺ | [C₁₀H₆FNO₂]⁺ |

| 123 | 4-Fluorobenzoyl cation | [C₇H₄FO]⁺ |

| 95 | Fluorophenyl cation | [C₆H₄F]⁺ |

| 69 | Oxazole cation | [C₃H₃NO]⁺ |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a laboratory technique for the separation of a mixture. etamu.edu It is widely used in synthetic chemistry to monitor the progress of reactions and to assess the purity of the final products.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to determine the number of components in a mixture, identify compounds, and monitor the progress of a chemical reaction. libretexts.orgumich.edu The technique involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase (eluent). savemyexams.com

When monitoring a reaction to synthesize this compound, small aliquots of the reaction mixture are spotted on a TLC plate over time. The plate is developed in a suitable solvent system, and the separated spots are visualized, often using UV light since aromatic compounds like this are typically UV-active. umich.edu The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress. The purity of the final compound can be initially assessed by the presence of a single spot. The Retention Factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org

Table 4: Example of TLC for Monitoring the Synthesis of this compound

| Compound | Rf Value (Hypothetical) | Observation |

| Starting Material A | 0.65 | Spot diminishes over time |

| Starting Material B | 0.20 | Spot diminishes over time |

| This compound | 0.45 | Spot appears and intensifies |

| Impurity | 0.35 | Minor spot, may appear and then disappear |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture with high resolution and sensitivity. It is the gold standard for determining the purity of pharmaceutical compounds and other chemical substances. The technique utilizes a liquid mobile phase that is pumped under high pressure through a column containing the stationary phase.

For purity analysis of this compound, a reverse-phase HPLC method is commonly employed, typically using a C18 column. The compound is dissolved in a suitable solvent, injected into the HPLC system, and a chromatogram is generated by a detector, usually a UV detector set to a wavelength where the compound has maximum absorbance. The resulting chromatogram plots the detector response against retention time. The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 5: Hypothetical HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.54 | 15,234 | 0.35 | Impurity |

| 2 | 4.88 | 4,325,678 | 99.58 | This compound |

| 3 | 5.12 | 3,011 | 0.07 | Impurity |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. wikipedia.orgnumberanalytics.com It is a crucial step in the characterization of a newly synthesized molecule, such as this compound, as it provides quantitative information on the mass fractions of its constituent elements. wikipedia.org This data is vital for verifying the empirical formula of the compound and assessing its purity. rsc.org The most common method for determining the percentages of carbon, hydrogen, and nitrogen is through combustion analysis. wikipedia.org

For organic compounds, the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values derived from the compound's molecular formula. pearson.com A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered evidence of the compound's identity and high purity. pearson.com

The molecular formula C₁₀H₆FNO₂ leads to a molar mass of 191.16 g/mol . Based on this, the theoretical elemental composition of this compound is detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 testbook.com | 120.11 | 62.83 |

| Hydrogen | H | 1.008 quora.comrsc.org | 6.048 | 3.16 |

| Fluorine | F | 18.998 pearson.comhobart.k12.in.us | 18.998 | 9.94 |

| Nitrogen | N | 14.007 rsc.orgtestbook.com | 14.007 | 7.33 |

| Oxygen | O | 15.999 iitk.ac.in | 31.998 | 16.74 |

| Total | 191.161 | 100.00 |

This table provides the foundational data required for the validation of synthesized this compound via elemental analysis. Any experimental results would be compared against these theoretical percentages to confirm the successful synthesis and purity of the compound.

Theoretical and Computational Investigations of 2 4 Fluorobenzoyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-Fluorobenzoyl)oxazole at the atomic and molecular levels. These methods provide a detailed picture of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are employed to predict the optimized molecular structure. These calculations help determine key geometrical parameters like bond lengths and angles. For instance, in related oxazole structures, the bond angles of the oxazole ring, such as N15–C16–O12 and O12–C13–C14, have been calculated to be 114.1° and 107.4°, respectively. The dihedral angle between the oxazole ring and an adjacent ring can also be determined, indicating the planarity of the molecular system.

The presence of a 4-fluorobenzoyl group introduces an electron-withdrawing fluorine atom, which significantly influences the electronic properties of the molecule. DFT can be used to model how this substitution affects the electron distribution across the entire molecule. The electron-withdrawing nature of the oxazole ring itself also plays a role in activating the molecule for certain reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap generally signifies higher reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.5293 |

| ELUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

Prediction of Chemical Reactivity Parameters

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity. These parameters include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A lower hardness value suggests higher reactivity.

Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For instance, a higher chemical potential suggests a better electron-donating capability.

<table id="reactivity-table" class=" </div>

Molecular Modeling and Simulations

Molecular Dynamics Simulations for Conformational Studies

In a typical MD simulation study, the molecule would be placed in a simulated environment, such as a solvent box of water, to mimic physiological or solution-phase conditions. nih.gov The simulation tracks the movements of each atom over a set period, often on the scale of nanoseconds to microseconds, by solving Newton's equations of motion. frontiersin.org The key aspects analyzed for conformational studies include the dihedral angle between the oxazole and phenyl rings, the root-mean-square deviation (RMSD) to assess structural stability, and the potential for intramolecular hydrogen bonding.

Studies on related heterocyclic compounds, such as imidazo[2,1-b]oxazole derivatives and other drug-like molecules, have successfully used MD simulations to understand their conformational stability and binding modes within biological targets. mdpi.comnih.gov For this compound, these simulations would reveal the most populated low-energy conformations. The fluorine atom on the benzoyl group, due to its electronegativity and size, would influence the conformational landscape by affecting the electronic distribution and steric hindrance around the central carbonyl linker. This information is foundational for understanding its structure-property relationships.

| Intramolecular Interactions | Non-covalent interactions, such as steric clashes or electrostatic interactions within the molecule. | The electronegative fluorine and oxygen/nitrogen atoms can lead to specific intramolecular forces that favor certain conformations. |

Prediction of Electronic and Optical Properties

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a high-intensity laser beam. mdpi.com This property is critical for applications in optoelectronics, including frequency conversion and optical switching. analis.com.my Organic molecules featuring conjugated π-electron systems, often with electron-donating and electron-accepting groups, are promising candidates for NLO materials due to their potential for large molecular hyperpolarizabilities. nih.gov

The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Theoretical methods, particularly Density Functional Theory (DFT), have become a standard tool for predicting the NLO properties of organic compounds by calculating this value. analis.com.myresearchgate.net The structure of this compound, which contains a π-conjugated system linking an electron-rich oxazole ring to an electron-withdrawing 4-fluorobenzoyl group, suggests potential for NLO activity. The carbonyl bridge and the electronegative fluorine atom enhance the charge asymmetry of the molecule, a key factor for a significant NLO response.

Computational studies on similar oxazole derivatives have demonstrated their NLO potential. For example, the investigation of (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) revealed a non-zero first hyperpolarizability, indicating microscopic NLO behavior. jksus.org Similarly, theoretical analysis of oxaprozin (B1677843) found a first-order hyperpolarizability of 1.117 x 10⁻³⁰ esu. researchgate.net These findings on related structures support the hypothesis that this compound could also possess notable NLO properties. The calculated hyperpolarizability of the target compound would be compared to that of a standard reference material like urea (B33335) to gauge its potential effectiveness.

Table 2: Comparative First-Order Hyperpolarizability (β) of Related Compounds

| Compound | Method | First-Order Hyperpolarizability (βtot) (x 10⁻³⁰ esu) | Source |

|---|---|---|---|

| Oxaprozin | HF/6-31G(d,p) | 1.117 | researchgate.net |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) | DFT/B3LYP/6-31G** | 12.07 | jksus.org |

| Urea (Reference) | DFT/B3LYP | ~0.3 - 0.7 (Typical calculated range) | researchgate.net |

Applications of 2 4 Fluorobenzoyl Oxazole As a Building Block in Advanced Organic Synthesis and Materials Science

Role in the Synthesis of Complex Heterocyclic Systems

The oxazole (B20620) ring is a key structural motif in numerous biologically active natural products and synthetic compounds. researchgate.net Consequently, the development of efficient synthetic routes to functionalized oxazoles and their use as precursors for more complex heterocyclic systems is an area of active research. researchgate.netorganic-chemistry.org 2-(4-Fluorobenzoyl)oxazole serves as a valuable starting material in this context.

The presence of the carbonyl group linking the oxazole and the 4-fluorophenyl ring creates a conjugated system that influences the molecule's electronic distribution and reactivity. The oxazole ring itself can undergo electrophilic substitution reactions, providing a pathway to introduce additional functional groups and build more elaborate molecular architectures. Furthermore, the 4-fluorophenyl group can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, thereby expanding the structural diversity of the resulting heterocyclic systems.

Scaffold for Drug Discovery and Medicinal Chemistry Research

The oxazole nucleus is a recognized "privileged" scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.net The strategic incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Design and Synthesis of Library Compounds

The amenability of this compound to various chemical transformations makes it an ideal building block for the synthesis of compound libraries for high-throughput screening. researchgate.net By systematically modifying the oxazole core and the fluorophenyl ring, medicinal chemists can generate a diverse collection of analogs. For instance, the carbonyl group can be reduced or transformed into other functional groups, while the fluorine atom can be displaced via nucleophilic aromatic substitution, or the phenyl ring can be further functionalized. This combinatorial approach allows for the rapid exploration of the chemical space around the this compound scaffold to identify novel bioactive molecules. researchgate.net

Table 1: Representative Oxazole Derivatives and their Biological Activities

| Compound Class | Biological Activity | Reference |

| Substituted Oxazoles | Anti-inflammatory, Analgesic, Antibacterial, Antifungal, Hypoglycemic, Antiproliferative | |

| Oxazole-2-amine analogs | Antibacterial (S. aureus, E. coli) | nih.gov |

| 2,4,5-trisubstituted oxazoles | Anti-inflammatory, Aquaporin-4 inhibitors | nih.gov |

| 2-Aryl benzoxazoles | Selective COX-2 inhibitors | nih.gov |

Exploration of Biological Targets and Mechanisms of Action (Conceptual)

The structural motifs present in this compound suggest several potential biological targets and mechanisms of action. The planar aromatic system can facilitate intercalation into DNA or binding to the active sites of enzymes. vulcanchem.com The presence of the oxazole ring, a known bioisostere for amide and ester groups, allows it to mimic peptide bonds and interact with protein targets. rjptonline.orgufrj.br

Conceptually, derivatives of this compound could be designed to target a range of biological pathways. For example, by modifying the substituents, it may be possible to develop selective inhibitors of kinases, proteases, or other enzymes implicated in disease. google.com The fluorophenyl group can engage in specific interactions with enzyme active sites, potentially leading to enhanced potency and selectivity. vulcanchem.com Furthermore, the oxazole core has been identified in compounds that inhibit cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory mechanism. google.com

Development of Advanced Materials

The unique combination of a heterocyclic ring and a fluorinated aromatic group in this compound also makes it a promising candidate for the development of advanced materials with tailored properties.

Incorporation into Polymeric Structures (e.g., Poly(aryl ether oxazole)s)

A key application of fluorinated aromatic compounds is in the synthesis of high-performance polymers. The fluorine atom in this compound activates the aryl ring towards nucleophilic aromatic substitution. acs.orgnycu.edu.tw This reactivity can be exploited to synthesize poly(aryl ether oxazole)s. In this process, the fluorine atom is displaced by a bisphenol in a step-growth polymerization reaction, leading to the formation of a long polymer chain.

These polymers are known for their excellent thermal stability, chemical resistance, and desirable mechanical properties. acs.org The incorporation of the oxazole ring into the polymer backbone can enhance properties such as solubility and processability. acs.org

Functional Materials and Bio-conjugation

The reactivity of the functional groups in this compound opens up possibilities for its use in functional materials and bioconjugation. chemscene.com The carbonyl group can be used as a handle for further chemical modifications, allowing for the attachment of other functional molecules.

For instance, the oxazole derivative could be conjugated to biomolecules such as peptides or nucleic acids to create novel bioprobes or therapeutic agents. chemscene.com The fluorophenyl group can also serve as a label for 19F NMR-based studies. In the realm of materials science, the compound could be incorporated into organic light-emitting diodes (OLEDs) or other electronic devices, where the specific electronic properties of the fluorinated oxazole moiety could be advantageous.

Applications in Bioconjugate Chemistry

Similarly, a thorough search of the available scientific literature did not yield any specific examples or research detailing the application of this compound in bioconjugate chemistry.

Bioconjugation involves the linking of a biomolecule (like a protein, antibody, or nucleic acid) with another molecule, such as a drug or a fluorescent label. This process requires specific reactive functional groups on both molecules to enable their covalent bonding. While the oxazole ring itself is generally stable, the this compound structure does not possess a commonly utilized functional group for standard bioconjugation reactions (e.g., a primary amine, a thiol, or a click chemistry handle like an azide (B81097) or alkyne).

For this compound to be used in bioconjugation, it would likely need to be further functionalized to introduce a reactive handle. However, no published methods for such modifications or their subsequent use in creating bioconjugates have been found.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Fluorobenzoyl Oxazole Derivatives

Influence of the Fluorine Atom on Electronic Properties and Reactivity

The incorporation of a fluorine atom, particularly at the para-position of the benzoyl ring in 2-(4-Fluorobenzoyl)oxazole, exerts a profound influence on the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its introduction into organic molecules can lead to significant changes in their physicochemical and biological characteristics. researchgate.net

The fluorine atom's high electronegativity creates a strong dipole moment in the C-F bond, which in turn affects the electron distribution across the entire molecule. researchgate.net This can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. tandfonline.com For instance, replacing a hydrogen atom with fluorine can prevent hydroxylation at that position, a common metabolic pathway. tandfonline.com

From a reactivity standpoint, the electron-withdrawing nature of the fluorine atom can influence the chemical behavior of the adjacent benzoyl and oxazole (B20620) moieties. This alteration of electronic properties can be crucial for the molecule's interaction with biological targets. SAR studies on various fluorinated benzazoles have demonstrated that the presence and position of the fluorine atom are often essential for inhibitory activity. mdpi.com In some cases, the replacement of fluorine with other halogens or its complete removal leads to a significant decrease in biological potency. mdpi.com

The introduction of fluorine can also impact the lipophilicity of the molecule, which is a critical parameter for its ability to cross cell membranes. While a single fluorine atom has a minimal effect on lipophilicity, multiple fluorine substitutions can lead to a substantial increase. tandfonline.com

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Influence of Fluorine Atom | Significance in Drug Design |

| Metabolic Stability | Increased due to the strength of the C-F bond and blockage of metabolic sites. tandfonline.com | Enhanced in vivo half-life and bioavailability. tandfonline.com |

| Electronic Effects | Strong electron-withdrawing nature alters electron density on the aromatic ring and adjacent functional groups. researchgate.net | Modulates binding affinity to target proteins and can influence reaction mechanisms. mdpi.com |

| Binding Interactions | Can participate in favorable non-covalent interactions, including hydrogen bonds and orthogonal multipolar interactions with biological targets. tandfonline.com | Improved potency and selectivity of the drug candidate. tandfonline.com |

| Lipophilicity | Can increase the molecule's ability to cross biological membranes. tandfonline.com | Affects absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org |

Systematic Modifications of the Oxazole Ring and Fluorobenzoyl Moiety

Systematic modifications of both the oxazole ring and the fluorobenzoyl moiety are central to SAR studies to explore the chemical space and optimize biological activity.

Oxazole Ring Modifications: The oxazole ring is a five-membered heterocycle that can be considered a bioisostere of other cyclic structures like thiazoles, imidazoles, and even phenyl groups. rsc.orgresearchgate.net Modifications to the oxazole ring itself are less common than substitutions on the appended groups, but they can still be influential. The oxazole ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to the molecule's binding affinity to a target. rsc.org The stability of the oxazole ring can be a concern under certain conditions, and modifications can be made to address this. chemrxiv.org For instance, the conversion of serine and cysteine residues into oxazoles and thiazoles in natural product biosynthesis highlights their role as stable peptide bond replacements. nih.gov

Fluorobenzoyl Moiety Modifications: The fluorobenzoyl moiety offers numerous positions for substitution to probe the SAR. The position and number of fluorine atoms on the phenyl ring can dramatically alter the compound's activity. mdpi.com For example, studies on other fluorinated compounds have shown that di- and tri-fluorinated derivatives can exhibit enhanced biological activity compared to their mono-fluorinated counterparts. mdpi.com

Beyond fluorine, other substituents can be introduced to the benzoyl ring to explore the effects of sterics, electronics, and lipophilicity. Electron-donating or electron-withdrawing groups at different positions can fine-tune the electronic properties of the entire molecule. nih.gov

Table 2: Examples of Systematic Modifications and Their Rationale

| Modification | Rationale | Potential Outcome |

| Varying substituents on the benzoyl ring (e.g., -CH3, -OCH3, -Cl, -CF3) | To probe the steric and electronic requirements of the binding pocket. nih.gov | Identification of optimal substituents for enhanced potency and selectivity. |

| Altering the position of the fluorine atom (ortho, meta, para) | To investigate the importance of the fluorine's location for target interaction. nih.gov | Determination of the most favorable substitution pattern. |

| Replacing the oxazole ring with other heterocycles (e.g., thiazole, imidazole) | To explore bioisosteric replacements that may improve properties like solubility or target binding. rsc.org | Discovery of novel scaffolds with improved drug-like properties. |

| Introducing substituents at the 4 and 5 positions of the oxazole ring | To explore additional interaction points with the target. ontosight.ai | Potential for increased binding affinity and specificity. |

Computational Design Strategies for Optimized Fluorobenzoyl Oxazole Scaffolds

Computational chemistry plays a pivotal role in the modern drug discovery process, enabling the rational design and optimization of lead compounds like this compound. nih.gov These in silico methods can significantly reduce the time and cost associated with the synthesis and testing of new chemical entities.

One of the primary computational techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to visualize potential interactions and estimate the binding affinity. nih.gov For fluorobenzoyl oxazole derivatives, docking studies can help to understand how the fluorine atom and other substituents interact with the amino acid residues in the active site of a target enzyme or receptor. rsc.org

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build statistical models that correlate the 3D structural features of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.commdpi.com

Fragment-based drug design (FBDD) is a strategy where small molecular fragments are identified that bind to a target, and these are then grown or linked together to create a more potent lead compound. nih.gov Computational methods are integral to FBDD for identifying and optimizing these fragments.

Table 3: Computational Approaches for Scaffold Optimization

| Computational Method | Application for Fluorobenzoyl Oxazoles | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a specific biological target. nih.gov | Understanding key interactions and guiding the design of new derivatives with improved binding. rsc.org |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models based on the 3D properties of a series of active compounds. mdpi.com | Predicting the activity of new designs and identifying key structural features for potency. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. mdpi.com | Assessing the stability of the binding mode and understanding the flexibility of the complex. jcchems.com |

| Fragment-Based Drug Design (FBDD) | Identifying and optimizing small fragments that bind to the target. nih.gov | Building novel fluorobenzoyl oxazole scaffolds with high ligand efficiency. rsc.org |

General Principles of Ligand-Based and Structure-Based Target Identification

Identifying the biological target of a bioactive compound is a critical step in drug discovery. Two main approaches are employed: ligand-based and structure-based methods.

Ligand-based target identification relies on the principle that structurally similar molecules often have similar biological activities and bind to the same target. nih.gov If the target of a known ligand is established, it can be inferred that a novel, structurally related compound like a this compound derivative might also interact with that same target. Techniques used in this approach include searching chemical databases for structurally similar compounds with known targets and using pharmacophore modeling to identify the essential 3D features required for biological activity.